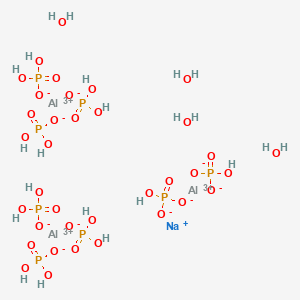
Chrom(III)-tris(2,2,6,6-Tetramethyl-3,5-heptandionat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Cr(OCC(CH₃)₃CHCOC(CH₃)₃)₃. It is known for its stability and is often used in various scientific and industrial applications. The compound is characterized by its solid form and a melting point of 228-233°C .
Wissenschaftliche Forschungsanwendungen
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds have been used as precursors in the formation of various materials , suggesting that its targets could be the components of these materials.
Mode of Action
It is known that similar compounds interact with their targets through chemical reactions to form new compounds or materials .
Biochemical Pathways
It is likely that the compound affects the pathways related to the formation of the materials it is used to produce .
Result of Action
It is known that similar compounds can lead to the formation of new materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through the reaction of chromium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction typically takes place in an organic solvent such as methanol or ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including as a precursor for other chromium compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while reduction reactions may produce lower oxidation state chromium species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(III) chloride: Another chromium(III) compound used in similar applications.
Chromium(III) acetylacetonate: A similar coordination compound with different ligands.
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A nickel analog with similar ligand structure.
Uniqueness
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand structure, which provides stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
14434-47-0 |
|---|---|
Molekularformel |
C33H57CrO6 |
Molekulargewicht |
601.8 g/mol |
IUPAC-Name |
chromium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Cr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
JVCUBTDSDFCNLM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cr] |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cr+3] |
Herkunft des Produkts |
United States |
Q1: What makes Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) suitable for producing transparent conductive films?
A1: Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a crucial precursor in the deposition of CuCrO₂ delafossite thin films. [] These films are known for their unique combination of transparency in the visible light spectrum and electrical conductivity. The compound acts as a source of chromium, which, when combined with copper in a controlled manner, forms the desired CuCrO₂ delafossite structure.
Q2: What is the significance of the precursor concentration ratio in the deposition process?
A2: The ratio of Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) to the copper precursor, Bis[2,2,6,6-tetramethyl-3,5-heptanedionato]copper(II) (Cu(thd)₂), significantly influences the properties of the resulting CuCrO₂ films. Research indicates that a low Cr(thd)₃:Cu(thd)₂ ratio favors the formation of pure delafossite with desirable electrical properties. [] Conversely, higher ratios can lead to the formation of copper oxides alongside CuCrO₂, negatively impacting the film's conductivity. This highlights the importance of precise precursor control in achieving high-quality transparent conductive films.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)
![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)



